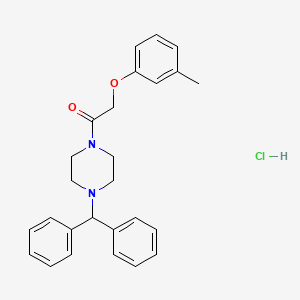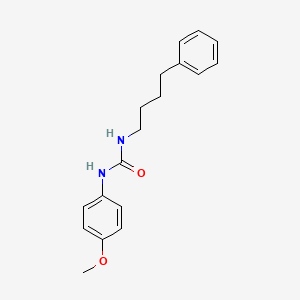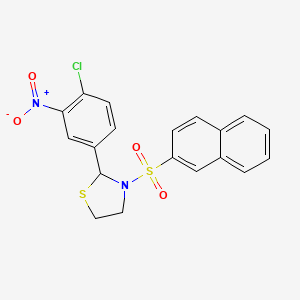
1-(4-Benzhydrylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzhydrylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. It is characterized by the presence of a benzhydryl group attached to a piperazine ring, which is further connected to a 3-methylphenoxy group through an ethanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzhydrylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone;hydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Benzhydryl Group: The benzhydryl group can be introduced via a nucleophilic substitution reaction using benzhydryl chloride and the piperazine derivative.
Formation of the Ethanone Linkage: The ethanone linkage can be formed by reacting the benzhydrylpiperazine with an appropriate acylating agent, such as acetyl chloride.
Introduction of the 3-Methylphenoxy Group: The final step involves the reaction of the intermediate with 3-methylphenol under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Benzhydrylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-(4-Benzhydrylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as an antihistamine, antipsychotic, or antidepressant agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Benzhydrylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an antagonist or agonist at certain receptors, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
- 1-(4-Benzhydrylpiperazin-1-yl)-2-(2-methylphenoxy)ethanone;hydrochloride
- 1-(4-Benzhydrylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone;hydrochloride
- 1-(4-Benzhydrylpiperazin-1-yl)-2-(3-chlorophenoxy)ethanone;hydrochloride
Comparison: 1-(4-Benzhydrylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone;hydrochloride is unique due to the presence of the 3-methylphenoxy group, which may confer distinct pharmacological properties compared to its analogs with different substituents. The position and nature of the substituent on the phenoxy group can significantly influence the compound’s biological activity, receptor binding affinity, and overall therapeutic potential.
Properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2.ClH/c1-21-9-8-14-24(19-21)30-20-25(29)27-15-17-28(18-16-27)26(22-10-4-2-5-11-22)23-12-6-3-7-13-23;/h2-14,19,26H,15-18,20H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJIRZASTWMJMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(4-CHLOROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B5014195.png)
![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5014203.png)
![3-benzyl-2-[(3-hydroxypropyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5014209.png)
![1-[4-(methylthio)benzyl]-4-(3-pyridinylcarbonyl)piperazine oxalate](/img/structure/B5014217.png)
![methyl 4-[(3-{4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5014221.png)

![1-cyclohexyl-2-[[5-(2-nitrophenyl)furan-2-yl]methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B5014228.png)

![methyl 4-[(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)amino]-4-oxobutanoate](/img/structure/B5014244.png)
![N-(4-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B5014250.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(phenylthio)acetamide](/img/structure/B5014266.png)
![ETHYL 4-ETHYL-5-METHYL-2-(2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B5014269.png)
![ethyl 1'-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B5014271.png)

